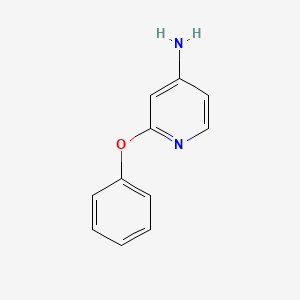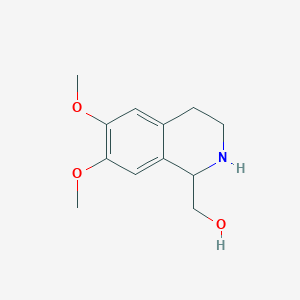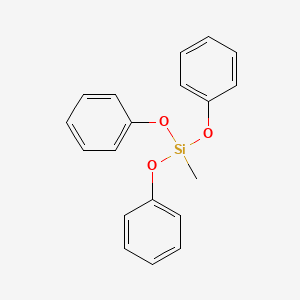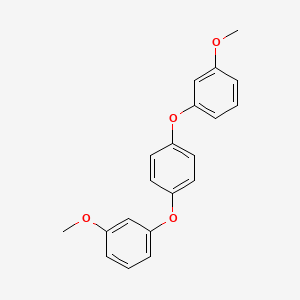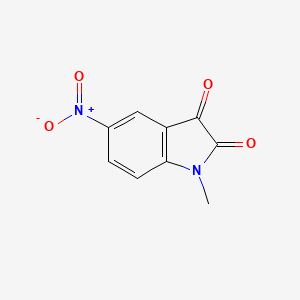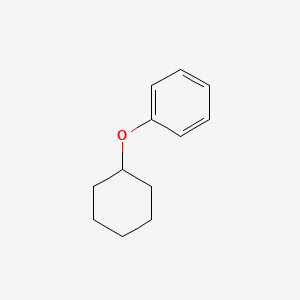
Cyclohexyl phenyl ether
Vue d'ensemble
Description
Cyclohexyl phenyl ether is an alkyl aryl ether . It undergoes thermolysis and aquathermolysis reactions to yield 1-methylcyclopentene and phenol as major products .
Synthesis Analysis
Cyclohexyl phenyl ether can be synthesized from cyclohexyl bromide and phenol . It can also be prepared from 2-cyclohexen-1-one via oxidative aromatization in the presence of VO (OEt)Cl 2 and cyclohexanol .Molecular Structure Analysis
The molecular structure of Cyclohexyl phenyl ether can be viewed using Java or Javascript .Chemical Reactions Analysis
Cyclohexyl phenyl ether undergoes thermolysis and aquathermolysis reactions to yield 1-methylcyclopentene and phenol as major products .Physical And Chemical Properties Analysis
Cyclohexyl phenyl ether has a refractive index of 1.525 (lit.) . It has a boiling point of 127-128 °C/15 mmHg (lit.) and a density of 1.078 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Catalysis and Organic Synthesis : Cyclohexyl phenyl ether is a significant intermediate in the alkylation of phenol with cyclohexene. This process, catalyzed by various acid catalysts, is important in industries such as perfumery and bulk chemical production. The selectivity of the catalysts towards cyclohexyl phenyl ether is a critical factor in determining the efficiency of this process (Yadav & Kumar, 2005). Additionally, the kinetics and mechanism of this alkylation reaction have been explored to optimize the production of cyclohexyl phenyl ether and related compounds (Ronchin, Quartarone, & Vavasori, 2012).
Materials Science : In the field of materials science, cyclohexyl phenyl ether plays a role in the synthesis of advanced materials. For instance, its transformation in the presence of bimetallic catalysts like Pd/Co has been studied for its potential in producing materials with enhanced properties (Mauriello et al., 2020).
Chemical Synthesis and Mechanistic Studies : Understanding the reaction mechanisms involving cyclohexyl phenyl ether is crucial for optimizing various chemical processes. Studies have explored the dynamics of reactions like the Claisen rearrangement and photo-Fries rearrangements, providing insights into the reaction mechanisms and potential applications in synthetic chemistry (Harris et al., 2014).
Environmental Applications : The role of cyclohexyl phenyl ether in environmental applications, such as in the hydrodeoxygenation of aromatic ethers, is also notable. Studies focusing on catalysts like Ru-Fe bimetallic systems have shown potential in breaking down complex aromatic ethers, which is significant for environmental remediation and sustainable chemistry (Zhang et al., 2021).
Safety And Hazards
Cyclohexyl phenyl ether is classified as a flammable liquid (Category 2), skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
cyclohexyloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAOIDIGMBDXED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176548 | |
| Record name | Benzene, (cyclohexyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl phenyl ether | |
CAS RN |
2206-38-4 | |
| Record name | Benzene, (cyclohexyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002206384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (cyclohexyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (cyclohexyloxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

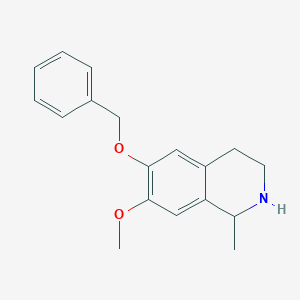
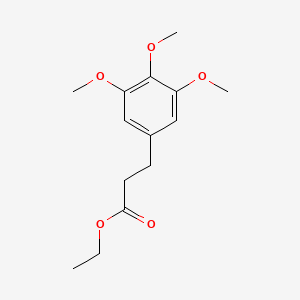

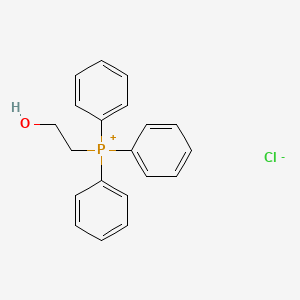
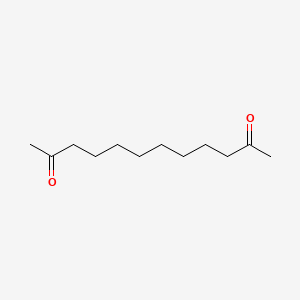
![2-Methyl-3-[(5-methyl-2,3-dihydrofuran-4-yl)disulfanyl]furan](/img/structure/B1594089.png)
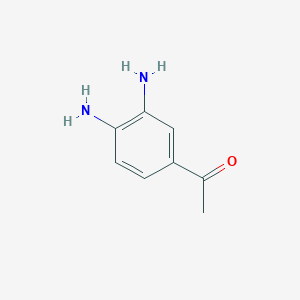
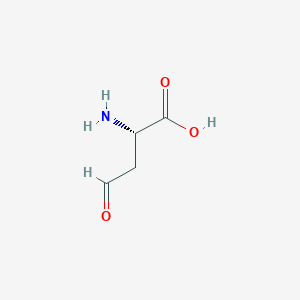
![Acetamide, 2-[2-(dicyclohexylamino)-2-oxoethoxy]-N,N-dioctadecyl-](/img/structure/B1594095.png)
